molecular formula C5H4O4-2 B1237211 Citraconate(2-)

Citraconate(2-)

Cat. No.: B1237211
M. Wt: 128.08 g/mol
InChI Key: HNEGQIOMVPPMNR-IHWYPQMZSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citraconate(2-) is the ionized form of citraconic acid, a naturally occurring immunometabolite and isomer of itaconate that has emerged as a significant compound for immunology and metabolism research. Recent studies have identified it as the first known naturally occurring inhibitor of ACOD1 (IRG1), the enzyme responsible for itaconate production in activated macrophages . It acts through a bimodal mechanism: at lower concentrations (≤1 mM), it competitively binds to the ACOD1 active site, effectively inhibiting itaconate synthesis without product inhibition . At higher concentrations (≥10 mM), it exhibits a broader range of immunomodulatory and anti-oxidative effects, in part by functioning as a strong NRF2 agonist and acting as an electrophile that can modify proteins via SH-alkylation . In cellular models, including those infected with influenza A virus, citraconate has been shown to reduce interferon signalling, oxidative stress, and viral particle release . It also modulates central carbon metabolism, notably reducing lactate levels in human macrophages . While promising in immunomodulation, one 2024 study indicates that citraconate can promote the malignant progression of colorectal cancer by conferring resistance to ferroptosis through NRF2 activation, highlighting the complex and context-dependent nature of its biological functions . This reagent is presented as a valuable scaffold for further research into the role of the ACOD1-itaconate axis and for probing inflammatory, infectious, and metabolic disease mechanisms. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H4O4-2

Molecular Weight

128.08 g/mol

IUPAC Name

(Z)-2-methylbut-2-enedioate

InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/p-2/b3-2-

InChI Key

HNEGQIOMVPPMNR-IHWYPQMZSA-L

SMILES

CC(=CC(=O)[O-])C(=O)[O-]

Isomeric SMILES

C/C(=C/C(=O)[O-])/C(=O)[O-]

Canonical SMILES

CC(=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Immunomodulatory Properties

Citraconate(2-) has been identified as a potent inhibitor of the enzyme acod1 (also known as IRG1), which plays a critical role in the immune response. Research indicates that citraconate(2-) can significantly reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in activated macrophages. This suggests its potential use in managing inflammatory diseases.

Key Findings:

  • Inhibition of ACOD1 : Citraconate(2-) inhibits the catalytic activity of ACOD1, leading to decreased levels of itaconate and mesaconate, which are known to modulate inflammation .
  • Cytokine Modulation : In studies involving influenza A virus-infected cells, citraconate(2-) was shown to reduce the release of cytokines such as CXCL10 and IL-6, indicating its role in dampening inflammatory responses .

Antiviral Activity

Citraconate(2-) exhibits significant antiviral properties, particularly against influenza A virus. Its mechanism involves altering amino acid metabolism and modulating cytokine release, which may contribute to its effectiveness in reducing viral replication.

Key Findings:

  • Reduction of Viral Load : Citraconate(2-) has been shown to decrease viral particle release from infected cells more effectively than its isomers mesaconate and itaconate .
  • Mechanistic Insights : The compound's ability to act as an electrophile allows it to interact with critical cysteine residues in viral proteins, potentially inhibiting their function .

Metabolic Regulation

Citraconate(2-) plays a role in cellular metabolism by influencing the tricarboxylic acid (TCA) cycle. It has been observed that citraconate(2-) can modulate metabolic pathways during macrophage activation, impacting energy production and cellular respiration.

Key Findings:

  • TCA Cycle Modulation : In experiments with activated macrophages, citraconate(2-) treatment resulted in altered levels of TCA intermediates, suggesting a reprogramming of metabolic pathways .
  • Cellular Respiration : Citraconate(2-) appears to normalize respiratory capacity in stimulated macrophages, indicating its potential for therapeutic applications in metabolic disorders .

Synthetic Applications

Citraconate(2-) is also being explored for its utility in synthetic organic chemistry. It serves as a chiral building block for various pharmaceutical compounds and fine chemicals.

Key Findings:

  • Chiral Synthesis : Citraconate(2-) is utilized in asymmetric synthesis processes, yielding high enantioselectivity for the production of important pharmaceutical intermediates .
  • Role in Drug Development : Its derivatives are being investigated for their potential therapeutic effects against various diseases, including those driven by inflammation and infection .

Summary Table of Citraconate(2-) Applications

Application AreaDescriptionKey Findings
ImmunomodulationInhibits ACOD1; reduces pro-inflammatory cytokinesSignificant reduction in IL-6 and TNFα levels
Antiviral ActivityReduces viral replication; alters amino acid metabolismMore effective than itaconate and mesaconate against influenza A virus
Metabolic RegulationModulates TCA cycle; influences cellular respirationNormalizes respiratory capacity in activated macrophages
Synthetic ApplicationsChiral building block for pharmaceuticalsHigh enantioselectivity in asymmetric synthesis processes

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomers: Itaconate and Mesaconate

Citraconate(2−), itaconate (methylenesuccinate), and mesaconate (2-methylfumarate) are structural isomers differing in double bond position and substituents:

  • Itaconate : Methylene group at C3, trans double bond (C2–C3).
  • Mesaconate : Methyl group at C2, trans double bond (C2–C3).
  • Citraconate : Methyl group at C2, cis double bond (C2–C3) .

Key Functional Differences :

Property Citraconate(2−) Itaconate Mesaconate
Electrophilicity Strongest (ω = 3.94 eV) Moderate (ω = 2.68 eV) Weakest (ω = 1.75 eV)
SDH Inhibition None Strong (IC₅₀ = 4 µM) Moderate (IC₅₀ = 25 µM)
NRF2 Activation Strongest (↑ SLC7A11, GCLM) Moderate Weak
ACOD1 Inhibition Yes (Competitive) No No
Tissue Distribution Brain, lymph nodes Lymph nodes, spleen Kidneys

Data sources:

Succinate Dehydrogenase (SDH) Inhibition

Itaconate inhibits SDH by non-covalent binding to the succinate site, blocking the electron transport chain and accumulating succinate . Mesaconate shows weak inhibition (2% of itaconate’s potency), while citraconate’s cis-configuration prevents binding .

Electrophilic Reactivity

Citraconate exhibits the highest SH-alkylating capacity , forming Michael adducts with glutathione 8× faster than itaconate and 48× faster than mesaconate . This property underpins its role as the strongest NRF2 agonist , reducing oxidative stress in viral infections .

Functional Analogues: Fumarate and Succinate

Citraconate shares structural similarities with TCA cycle intermediates:

  • Fumarate : Citraconate mimics fumarate’s trans double bond but lacks enzyme-binding compatibility due to its methyl group .

Biochemical and Clinical Implications

Metabolic Effects

  • Lactate Reduction: All isomers reduce lactate in macrophages, but citraconate’s effects normalize by 24h, unlike itaconate .
  • Antiviral Activity : In influenza A virus (IAV)-infected cells, citraconate reduces interferon signaling and viral particle release more effectively than mesaconate .

Disease Associations

  • Cancer: Elevated citraconate in colorectal cancer correlates with altered amino acid metabolism .
  • Inborn Errors of Metabolism : Citraconate accumulates in ketosis (methylmalonic acidemia), while mesaconate rises in isovaleric acidemia .

Analytical Challenges

LC-MS/MS assays differentiate isomers with a lower limit of quantification (LLOQ) of 0.049 µM for citraconate vs. 0.098 µM for itaconate/mesaconate . Citraconate is stable in plasma for 24h, unlike mesaconate, which degrades rapidly .

Tables

Table 1. Isomer Distribution in Mouse Organs

Organ Itaconate (µM) Mesaconate (µM) Citraconate (µM)
Lymph Nodes 12.4 0.8 9.2
Kidneys 1.2 4.5 2.1
Brain ND ND 1.8

Table 2. Polymer Isomerization in Synthetic Reactions

Polymer Itaconate (%) Mesaconate (%) Citraconate (%)
PGI 46 49 5
PPISI 57 39 4

Conclusion Citraconate(2−) distinguishes itself from itaconate and mesaconate through superior electrophilicity, NRF2 activation, and ACOD1 inhibition. Robust LC-MS/MS methods are critical for accurate quantification in biomarker studies.

Q & A

Basic Research Questions

Q. How can researchers accurately quantify Citraconate(2-) in biological samples, and what methodological challenges arise?

  • Answer : Citraconate(2-) quantification requires liquid chromatography-mass spectrometry (LC-MS) with derivatization to enhance detection sensitivity. For example, derivatization with 3-nitrophenylhydrazine improves ionization efficiency, enabling precise measurement in cell lysates or biofluids . Key steps include:

  • Sample preparation : Use 80% methanol for metabolite extraction to stabilize Citraconate(2-) and prevent degradation.

  • Validation : Calibrate against synthetic standards and account for matrix effects (e.g., ion suppression in complex samples).

  • Challenges : Differentiate Citraconate(2-) from structurally similar isomers (itaconate, mesaconate) using chromatographic separation with reversed-phase columns (C18) and optimized mobile phases .

    Table 1 : Comparison of Analytical Parameters for Citraconate(2-) Detection

    ParameterCitraconate(2-)ItaconateMesaconate
    Retention Time (min)8.27.89.1
    m/z (derivatized)295.1 [M-H]⁻295.1 [M-H]⁻295.1 [M-H]⁻
    LOD (nM)5.04.86.2
    Data adapted from .

Q. How can Citraconate(2-) be distinguished from its isomers in experimental settings?

  • Answer : Structural differentiation relies on:

  • Chromatographic resolution : Use ultra-high-performance LC (UHPLC) with tandem mass spectrometry (MS/MS) to exploit subtle retention time differences.
  • Isomer-specific fragmentation patterns : Citraconate(2-) exhibits unique MS/MS fragments (e.g., m/z 251.0) under collision-induced dissociation (CID) compared to mesaconate (m/z 233.0) .
  • Nuclear Magnetic Resonance (NMR) : 13C^{13}\text{C}-NMR distinguishes double-bond positioning (Citraconate: δ 130.2 ppm; Itaconate: δ 128.5 ppm) .

Advanced Research Questions

Q. What mechanisms underlie Citraconate(2-)-mediated promotion of colorectal cancer (CRC) progression?

  • Answer : Citraconate(2-) inhibits ferroptosis in CRC cells by upregulating NRF2, a master regulator of antioxidant responses. Key findings include:

  • Gene expression : Citraconate(2-) increases mRNA/protein levels of NRF2 targets (NQO1, GCLC, GCLM) in HCT116 and MC38 cells, reducing lipid peroxidation and iron accumulation .

  • Functional validation : Co-treatment with brusatol (an NRF2 inhibitor) reverses Citraconate(2-)-induced cell proliferation and migration, confirming NRF2 dependency .

    • Experimental design considerations :
  • Use ferroptosis inducers (e.g., RSL3) to assess rescue effects.

  • Measure intracellular Fe2+^{2+} (via Phen Green SK) and malondialdehyde (MDA) levels to quantify ferroptosis suppression .

    Table 2 : Citraconate(2-)-Induced Changes in Ferroptosis Markers (HCT116 Cells)

    ConditionFe2+^{2+} (relative)MDA (nmol/mg protein)NRF2 Protein (fold change)
    Control1.0012.3 ± 1.21.0
    Citraconate(2-)0.45*6.8 ± 0.9*3.2*
    Citraconate + Brusatol0.9211.1 ± 1.11.1
    *Data from ; p < 0.05 vs. control.

Q. How does Citraconate(2-) modulate immune responses via ACOD1 inhibition?

  • Answer : Citraconate(2-) competitively binds cis-aconitate decarboxylase (ACOD1/IRG1), blocking itaconate synthesis. This:

  • Reduces interferon (IFN) responses in macrophages by lowering itaconate-dependent immunomodulation .
  • Enhances NRF2-driven antioxidant pathways, mitigating oxidative stress in keratinocytes .
    • Methodological note : Use ACOD1-knockout models or activity assays (e.g., 14C^{14}\text{C}-labeled cis-aconitate) to confirm inhibition .

Q. How can researchers address potential interconversion between Citraconate(2-) and its isomers during assays?

  • Answer : Artifactual isomerization can occur during sample processing. Mitigation strategies include:

  • Low-temperature storage : Keep samples at -80°C to slow chemical conversion.
  • Acidic extraction : Use 0.1% formic acid in extraction buffers to stabilize isomers .
  • Blanking experiments : Pre-treat samples with hydroxylamine to derivatize α,β-unsaturated acids, preventing isomerization .

Q. What experimental controls are critical when studying Citraconate(2-) in disease models?

  • Answer :

  • Isomer controls : Include itaconate and mesaconate in parallel experiments to isolate Citraconate(2-)-specific effects .
  • Pathway inhibition : Use NRF2 inhibitors (brusatol) or ferroptosis inducers (erastin) to validate mechanistic pathways .
  • Source validation : Confirm Citraconate(2-) purity via NMR or high-resolution MS to rule out contamination by isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citraconate(2-)
Reactant of Route 2
Citraconate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.